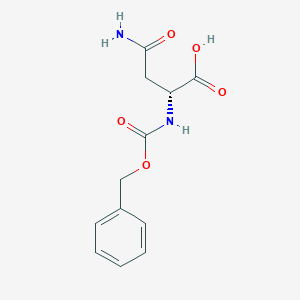

N-Cbz-D-Asparagine

Overview

Description

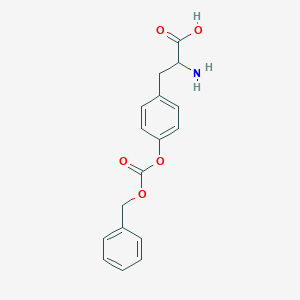

N-Cbz-D-Asparagine, also known as Nα-Carbobenzoxy-D-asparagine, is a derivative of the amino acid asparagine. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the asparagine molecule. This compound is commonly used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins.

Mechanism of Action

Target of Action

N-Cbz-D-Asparagine is a derivative of the amino acid asparagine . Asparagine is involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase . Therefore, the primary targets of this compound are likely to be similar to those of asparagine.

Mode of Action

Asparagine, a non-essential amino acid, is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .

Biochemical Pathways

Asparagine is involved in several biochemical pathways. It is produced in several organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides . Asparagine is also reported to play a vital role in the development of cancer cells . The major pathway of asparagine synthesis takes place by ammonium assimilation into the amide position of glutamine and then into the amide nitrogen of asparagine .

Pharmacokinetics

It is known that the compound has high gi absorption . Its skin permeation is low, with a Log Kp of -7.98 cm/s .

Result of Action

Asparagine is known to contribute to cell proliferation, invasion, and migration, particularly in cancer cells .

Biochemical Analysis

Biochemical Properties

N-Cbz-D-Asparagine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . Asparagine synthetase, for instance, catalyzes the ATP-dependent transfer of the amino group of glutamine to a molecule of aspartate to generate glutamate and asparagine .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cbz-D-Asparagine typically involves the protection of the amino group of D-asparagine with a benzyloxycarbonyl group. One common method is to react D-asparagine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-Cbz-D-Asparagine undergoes various chemical reactions, including:

Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis using acidic or basic conditions, yielding D-asparagine.

Substitution: The compound can participate in nucleophilic substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.

Coupling Reactions: It is commonly used in peptide coupling reactions to form peptide bonds with other amino acids.

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are used.

Substitution: Nucleophiles such as amines or thiols can be used.

Coupling Reactions: Reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly employed.

Major Products Formed:

Hydrolysis: D-asparagine.

Substitution: Various substituted derivatives of D-asparagine.

Coupling Reactions: Peptides and proteins with this compound as a building block.

Scientific Research Applications

N-Cbz-D-Asparagine has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and proteins, serving as a protected amino acid building block.

Biology: It is employed in the study of protein structure and function, as well as in the development of enzyme inhibitors.

Medicine: It is used in the design and synthesis of peptide-based drugs and therapeutic agents.

Industry: It is utilized in the production of pharmaceuticals and biotechnological products.

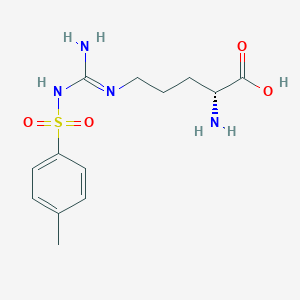

Comparison with Similar Compounds

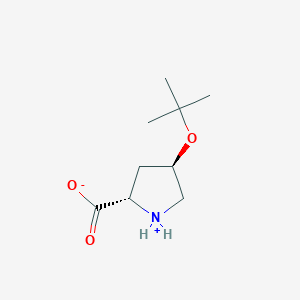

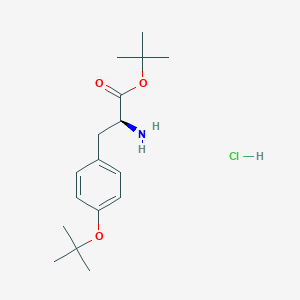

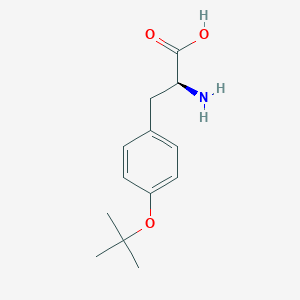

N-Cbz-L-Asparagine: The L-isomer of N-Cbz-D-Asparagine, used similarly in peptide synthesis.

N-Boc-D-Asparagine: Another protected form of D-asparagine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.

N-Fmoc-D-Asparagine: A protected form with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Uniqueness: this compound is unique due to its specific stereochemistry (D-isomer) and the use of the benzyloxycarbonyl protecting group. This combination provides distinct reactivity and selectivity in peptide synthesis, making it a valuable tool in the preparation of complex peptides and proteins .

Properties

IUPAC Name |

(2R)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c13-10(15)6-9(11(16)17)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,18)(H,16,17)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCKRCGERFLLHP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364824 | |

| Record name | N-Cbz-D-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4474-86-6 | |

| Record name | N-Cbz-D-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

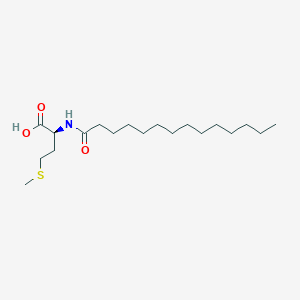

![Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine](/img/structure/B554721.png)